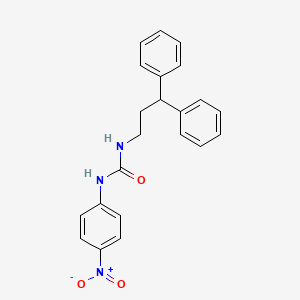![molecular formula C17H18N6 B4115158 4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine](/img/structure/B4115158.png)
4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine
Descripción general
Descripción
4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine inhibits the activity of JAK1, JAK2, JAK3, and TYK2 kinases by binding to their ATP-binding sites. This inhibits the downstream signaling pathways, leading to the inhibition of various cellular processes, including proliferation, differentiation, and cytokine production.
Biochemical and Physiological Effects:
4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces the growth of tumors in animal models and improves the symptoms of autoimmune and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against JAK1, JAK2, JAK3, and TYK2 kinases, making it a useful tool for studying the downstream signaling pathways. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory disorders. Additionally, the study of its pharmacokinetics and pharmacodynamics in animal models and humans will provide valuable information for its clinical development. Finally, the study of its potential side effects and toxicity will be important for its safe use in humans.
Aplicaciones Científicas De Investigación
4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine has been studied for its potential therapeutic applications. It has been found to be a potent inhibitor of various kinases, including JAK1, JAK2, JAK3, and TYK2. These kinases play a crucial role in various signaling pathways, and their dysregulation has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory disorders. Therefore, this compound has been studied for its potential therapeutic applications in these diseases.
Propiedades
IUPAC Name |
4-(3-imidazol-1-ylpyrrolidin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-13-9-16(21-17(20-13)14-3-2-5-18-10-14)22-7-4-15(11-22)23-8-6-19-12-23/h2-3,5-6,8-10,12,15H,4,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRATESRMCJBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115078.png)
![2-(3-methyl-4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4115094.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide](/img/structure/B4115099.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115104.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4115110.png)

![rel-(1S,6R)-3-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B4115118.png)
![3-phenyl-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4115132.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4115145.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4115147.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4115148.png)
![methyl 2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4115151.png)
![N-butyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4115166.png)
![2-(4-sec-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4115167.png)